2-亚氨基-2-(甲硫基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

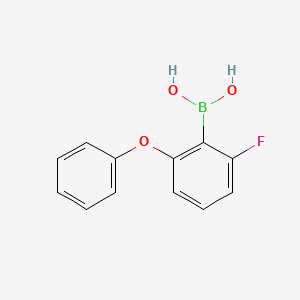

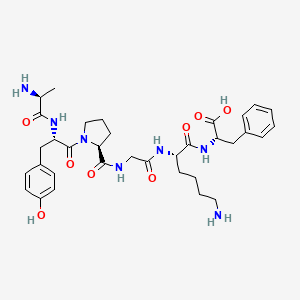

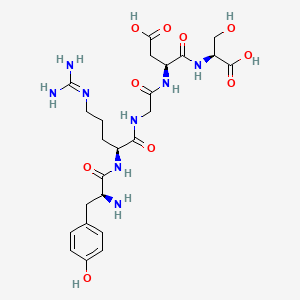

Ethyl 2-imino-2-(methylthio)acetate is a chemical compound that is part of a broader class of thioester compounds. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis methods, molecular structures, and potential applications in various chemical reactions are extensively covered. These compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related ethyl 2-imino acetate compounds involves multicomponent reactions that are efficient and can be performed at room temperature. For instance, the synthesis of ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates is achieved using a one-pot reaction with homogeneous catalysts such as Ni(NO3)2.6H2O or nano-Copper Y Zeolite (NCZ) . These methods offer advantages like high yields, short reaction times, and easy workup. Another related compound, ethyl (Z)-2-Methoxyimino-2-(2-aminothiazol-4-yl) acetate, is synthesized through a series of reactions including nitrosation, methylation, bromination, and cyclization, starting from ethyl acetoacetate .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and elemental analysis . These techniques help in elucidating the structure and confirming the identity of the synthesized compounds. The molecular structure is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The synthesized ethyl 2-imino acetate derivatives are used in various chemical reactions. For example, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate is used in racemization-free esterification, thioesterification, amidation, and peptide bond formation . These reactions are essential in the synthesis of oligopeptides and other organic compounds. The ability to suppress racemization is particularly important in the synthesis of enantiomerically pure compounds, which are often required in pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of the thioester group can affect the compound's stability, reactivity, and solubility. The papers discuss the optimization of reaction conditions to improve yields and reduce reaction times, which are indicative of the compounds' reactivity . The environmental friendliness and reusability of catalysts like NCZ also highlight the importance of green chemistry principles in the synthesis of these compounds .

科学研究应用

聚合催化:由 SNO 席夫碱衍生物(包括 2-亚氨基-2-(甲硫基)乙酸乙酯衍生物)负载的镍配合物已被合成,用于环氧化物和酸酐的共聚。这些配合物在生产具有受控聚合和窄分散的聚酯方面显示出高效率 (Tsai 等人,2022)。

新化合物的合成:该化合物已被用于合成新型 2-((1H-苯并[d]咪唑-2-基氨基)(芳基)甲硫基)乙酸乙酯。这些化合物使用一锅多组分反应合成,在合成过程中表现出高收率和简单性 (Mobinikhaledi 等人,2009)。

肽和酰胺化合成:该化合物参与了 (E)-2-氰基-2-(((2,4,6-三氯苯甲酰基)氧基)亚氨基)乙酸乙酯的合成,该化合物用于酯化、硫酯化、酰胺化和肽键形成。它提供了抑制外消旋和可回收利用等优势 (Chandra 等人,2018)。

学习和记忆研究:2-亚氨基-2-(甲硫基)乙酸乙酯衍生物已被研究其对小鼠学习和记忆的影响,表明具有神经学研究的潜力 (姜京艾,2006)。

二氧化碳共聚:带有 NNO 三齿席夫碱衍生物(包括来自 2-亚氨基-2-(甲硫基)乙酸乙酯的衍生物)的铜配合物已被用作二氧化碳和环己烯氧化物共聚的有效催化剂。这些配合物已成功生产出具有可控分子量的聚碳酸酯 (Tsai 等人,2014)。

安全和危害

属性

IUPAC Name |

ethyl 2-imino-2-methylsulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-3-8-5(7)4(6)9-2/h6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHZSXVRBRULNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440259 |

Source

|

| Record name | ethyl 2-imino-2-(methylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79437-69-7 |

Source

|

| Record name | ethyl 2-imino-2-(methylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)

![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)

![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)